molecular formula C9H5BrF3NO B1373141 4-Bromo-2-(trifluoromethoxyphenyl)acetonitirle CAS No. 1427502-10-0

4-Bromo-2-(trifluoromethoxyphenyl)acetonitirle

Cat. No.: B1373141
CAS No.: 1427502-10-0
M. Wt: 280.04 g/mol
InChI Key: PFDJBEBMDQIREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(trifluoromethoxyphenyl)acetonitirle is a chemical compound with the molecular formula C9H5BrF3NO and a molecular weight of 280.04 g/mol . It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an acetonitrile group attached to a phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitirle involves large-scale chemical reactions using similar synthetic routes as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethoxyphenyl)acetonitirle undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitirle involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Properties

IUPAC Name

2-[4-bromo-2-(trifluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3NO/c10-7-2-1-6(3-4-14)8(5-7)15-9(11,12)13/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDJBEBMDQIREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427502-10-0
Record name 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(trifluoromethoxyphenyl)acetonitirle
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(trifluoromethoxyphenyl)acetonitirle
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-(trifluoromethoxyphenyl)acetonitirle
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-(trifluoromethoxyphenyl)acetonitirle
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-(trifluoromethoxyphenyl)acetonitirle
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-(trifluoromethoxyphenyl)acetonitirle

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.